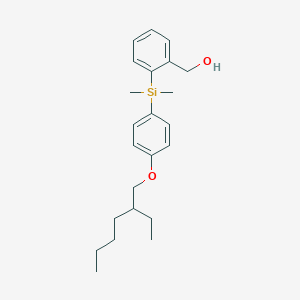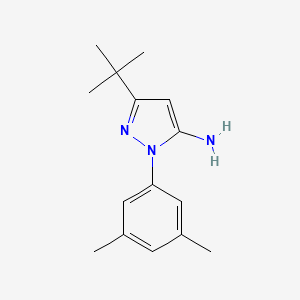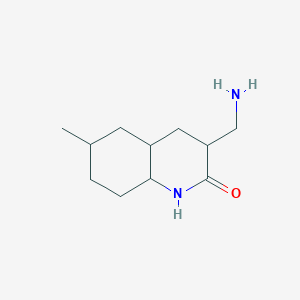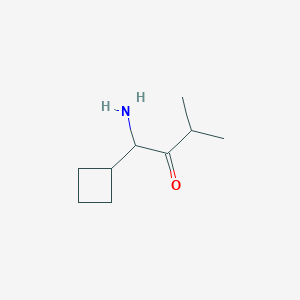
2,4-Dichloro-2-butenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-2-butenal is an organic compound with the molecular formula C4H4Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-2-butenal can be synthesized through several methods. One common approach involves the chlorination of butenal. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2,4-Dichloro-2-butenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichloro-2-butenoic acid.
Reduction: 2,4-Dichloro-2-butenol.
Substitution: Products depend on the nucleophile used, such as 2,4-dihydroxy-2-butenal when hydroxide is used.
科学的研究の応用
2,4-Dichloro-2-butenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2,4-Dichloro-2-butenal exerts its effects involves its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activity and applications in chemical synthesis.
類似化合物との比較
Similar Compounds
2,4-Dichlorobutanal: Similar structure but lacks the double bond.
2,4-Dichlorobutene: Similar structure but lacks the aldehyde group.
2,4-Dichlorophenoxyacetic acid: Contains similar chlorine substitutions but has a different functional group and backbone.
Uniqueness
2,4-Dichloro-2-butenal is unique due to the presence of both chlorine atoms and an aldehyde group on a butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
26394-31-0 |
|---|---|
分子式 |
C4H4Cl2O |
分子量 |
138.98 g/mol |
IUPAC名 |
2,4-dichlorobut-2-enal |
InChI |
InChI=1S/C4H4Cl2O/c5-2-1-4(6)3-7/h1,3H,2H2 |
InChIキー |
FSPXZKAEHGXEHN-UHFFFAOYSA-N |
異性体SMILES |
C(/C=C(/C=O)\Cl)Cl |
正規SMILES |
C(C=C(C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)









![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)



